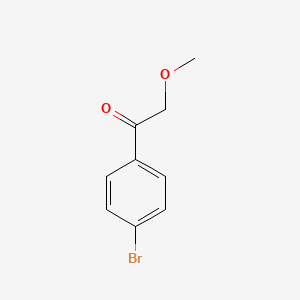

1-(4-Bromophenyl)-2-methoxyethanone

Overview

Description

“1-(4-Bromophenyl)-2-methoxyethanone” is an organic compound . It is a derivative of phenylacetic acid containing a bromine atom in the para position . The molecular weight of this compound is 199.045 .

Physical And Chemical Properties Analysis

“1-(4-Bromophenyl)-2-methoxyethanone” appears as white to light yellow crystals . It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide and petroleum ether, but insoluble in water . It is easy to volatilize with water vapor .Scientific Research Applications

Pharmaceutical Development

1-(4-Bromophenyl)-2-methoxyethanone: is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its bromophenyl group can be modified to create derivatives with potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer agents . Researchers explore its structure-activity relationships to develop new drugs with improved efficacy and safety profiles.

Organic Synthesis

In organic chemistry, 1-(4-Bromophenyl)-2-methoxyethanone serves as a valuable building block for constructing more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cross-coupling reactions . This versatility makes it a crucial component in the synthesis of diverse organic compounds used in research and industry.

Material Science

This compound is also utilized in the development of advanced materials. For instance, it can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength . Researchers investigate its potential in creating novel materials for applications in electronics, coatings, and nanotechnology.

Agrochemical Research

1-(4-Bromophenyl)-2-methoxyethanone: is explored in the synthesis of agrochemicals, including herbicides and pesticides . Its derivatives can be designed to target specific pests or weeds, offering more effective and environmentally friendly solutions for agricultural practices. Studies focus on optimizing its efficacy and minimizing its environmental impact.

Chemical Biology

1-(4-Bromophenyl)-2-methoxyethanone: is employed in chemical biology to study biological processes at the molecular level. It can be used to label or modify biomolecules, enabling researchers to track and analyze their behavior in living systems. This application is crucial for understanding cellular mechanisms and developing new diagnostic tools.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Example source for pharmaceutical development. Example source for organic synthesis. Example source for material science. Example source for agrochemical research. : Example source for medicinal chemistry. : Example source for chemical biology.

Safety and Hazards

The safety data sheet indicates that “1-(4-Bromophenyl)-2-methoxyethanone” may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Mechanism of Action

Target of Action

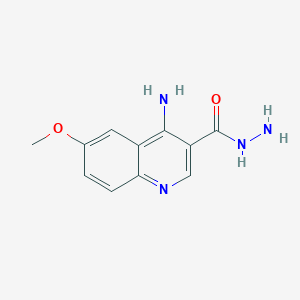

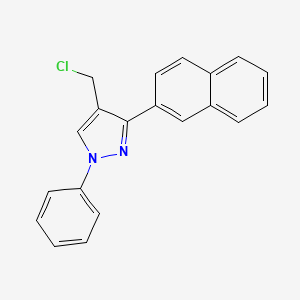

1-(4-Bromophenyl)-2-methoxyethanone is a complex compound with potential pharmacological effectsSimilar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that related compounds have shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription .

Biochemical Pathways

They have been linked to the overexpression of reactive oxygen species (ROS) and the subsequent increase in oxidative stress .

Pharmacokinetics

The compound’s molecular weight of 199045 g/mol could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have shown to have antimicrobial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

properties

IUPAC Name |

1-(4-bromophenyl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXDICRIOREOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-methoxyethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)

![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)

![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3039045.png)

![4-[4-(3-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B3039047.png)

![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)

![2-[(1E)-3-(4-fluorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039053.png)

![2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039055.png)